Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse pharmacological applications. This compound is a heterocyclic building block that exhibits antiseptic, antipyretic, and antiperiodic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the esterification of 4-hydroxy-3-quinolinecarboxylic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of acetic anhydride as an esterification reagent. The process includes reacting 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain and inflammation. The compound’s antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: This compound shares a similar quinoline structure but lacks the fluorine atom at position 6.
7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate: This derivative includes a chlorine atom at position 7, which can alter its chemical and biological properties.
Uniqueness
Ethyl 6-fluoro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These features make it a valuable compound for developing drugs with improved pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXUUAGXSGWQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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